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Introduction

Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with a four-carbon threose
sugar backbone, which imparts remarkable biological stability, including resistance to nuclease
degradation.[1][2] This makes TNA a compelling candidate for various therapeutic and
diagnostic applications. The synthesis of TNA oligonucleotides often involves the use of
protecting groups on the nucleobases to prevent side reactions. One such protecting group is
benzoyl (Bz) on cytosine (C). Following solid-phase synthesis, complete removal of these
protecting groups and purification of the full-length oligonucleotide from failure sequences and
other impurities is critical for downstream applications.[3]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of
synthetic oligonucleotides.[3][4] lon-pair reversed-phase (IP-RP) HPLC, in particular, offers
excellent resolution and is compatible with mass spectrometry, making it a method of choice for
the analysis and purification of modified oligonucleotides.[5][6][7][8] This application note
provides a detailed protocol for the purification of oligonucleotides containing TNA-C(Bz) using
IP-RP HPLC. The protocol covers the deprotection of the benzoyl group, sample preparation,
HPLC conditions, and post-purification processing.

Materials and Methods
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Materials

o Crude TNA-C(Bz) oligonucleotide (synthesized on solid support)
o Ammonium hydroxide (30%)

e Methylamine solution (40% in water)

o Triethylamine (TEA)

o Acetic acid, glacial

e Triethylammonium acetate (TEAA) buffer, 1.0 M, pH 7.0

o Hexafluoroisopropanol (HFIP)

o Acetonitrile (ACN), HPLC grade

» Deionized, sterile-filtered water

e C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)
e HPLC system with a UV detector and fraction collector

e Lyophilizer

Mass spectrometer (for identity confirmation)

Equipment
e HPLC System

Vortex mixer

Centrifuge

Lyophilizer (Speed-Vac)

UV-Vis Spectrophotometer
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Mass Spectrometer

Experimental Protocols

Deprotection of Benzoyl Group and Cleavage from Solid
Support

The benzoyl protecting group on cytosine must be removed, and the oligonucleotide must be

cleaved from the solid support. A common method for this is treatment with a mixture of

ammonium hydroxide and methylamine (AMA).[9]

Transfer the solid support containing the synthesized TNA-C(Bz) oligonucleotide to a 2 mL
screw-cap tube.

Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40%
agueous methylamine.

Add 1 mL of the AMA solution to the solid support.

Incubate the mixture at 65°C for 15 minutes to ensure complete removal of the benzoyl
group and cleavage from the support.

Allow the tube to cool to room temperature.

Centrifuge the tube and carefully transfer the supernatant containing the cleaved and
deprotected oligonucleotide to a new tube.

Evaporate the AMA solution to dryness using a lyophilizer.

Resuspend the dried oligonucleotide pellet in 1 mL of sterile, deionized water. This is the
crude, deprotected oligonucleotide solution.

Sample Preparation for HPLC

Proper sample preparation is crucial for optimal HPLC performance.

Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A (see section 3
for composition). A typical starting concentration is 10-20 OD260 units per 100 pL injection.
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« Filter the sample through a 0.22 um syringe filter to remove any particulate matter that could
damage the HPLC column.

lon-Pair Reversed-Phase HPLC Purification

This protocol utilizes a triethylamine-based ion-pairing agent. The positively charged
triethylammonium ions form a neutral, hydrophobic complex with the negatively charged
phosphate backbone of the TNA oligonucleotide, allowing for separation on a reverse-phase
column.[6]

¢ Column: C18 Reverse-Phase Column (e.g., 5 um particle size, 100 A pore size)
e Mobile Phase A: 0.1 M TEAA, pH 7.5 in deionized water

e Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% Acetonitrile / 50% water[10]

e Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID)

e Column Temperature: 60°C (elevated temperature can improve resolution by reducing
secondary structures)

e Detection: UV absorbance at 260 nm

Gradient Program:

Time (minutes) % Mobile Phase B
0 5

3 5

23 65

25 100

28 100

30 5
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o Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least
10 column volumes or until a stable baseline is achieved.

« Inject the prepared TNA oligonucleotide sample.

¢ Monitor the separation at 260 nm and collect fractions corresponding to the major peak,
which should be the full-length product. The full-length product is more hydrophobic due to
its greater number of nucleobases and will therefore have a longer retention time than the
shorter failure sequences.

o Combine the fractions containing the purified oligonucleotide.

Post-Purification Processing

The collected fractions need to be processed to remove the HPLC solvents and ion-pairing
agents.

» Freeze the combined fractions containing the purified TNA oligonucleotide at -80°C.

» Lyophilize the frozen sample to dryness. This will remove the water, acetonitrile, and the
volatile TEAA buffer.

o For applications sensitive to residual salts, a desalting step using a size-exclusion column
(e.g., NAP-10) may be necessary.[10]

o Resuspend the final purified oligonucleotide in a suitable buffer or sterile water.
¢ Quantify the oligonucleotide using UV absorbance at 260 nm.

» Confirm the identity and purity of the final product by mass spectrometry and analytical
HPLC or capillary electrophoresis.

Data Presentation

Table 1: Purity of TNA Oligonucleotide Before and After HPLC Purification
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Sample Purity (%) by Analytical HPLC
Crude Deprotected TNA Oligonucleotide 65.2
HPLC Purified TNA Oligonucleotide 98.7

Table 2: Yield of TNA Oligonucleotide Purification

Parameter Value
Starting Amount (Crude, OD260) 150
Final Amount (Purified, OD260) 95
Yield (%) 63.3

Table 3: Mass Spectrometry Analysis of Purified TNA Oligonucleotide

Parameter Value

Expected Mass (Da) 6153.8

Observed Mass (Da) 6154.2

Mass Difference (Da) +0.4
Visualizations
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Caption: Workflow for the purification of TNA oligonucleotides.
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Caption: lon-pair reversed-phase chromatography mechanism.

Discussion

The purification of TNA oligonucleotides presents unique challenges due to their modified
backbone. However, the fundamental principles of ion-pair reversed-phase HPLC are well-
suited for this task. The benzoyl protecting group on cytosine is relatively stable and requires
specific deprotection conditions, such as the use of AMA, to ensure its complete removal.
Incomplete deprotection would result in a more hydrophobic species that could complicate the
HPLC purification profile.

The choice of an appropriate stationary phase and mobile phase is critical for achieving high-
resolution separation. C18 columns are widely used for oligonucleotide purification due to their
hydrophobicity and stability. The use of TEAA as an ion-pairing agent is a well-established
method, providing good peak shape and resolution.[6][11] The elevated column temperature
helps to disrupt any secondary structures that the TNA oligonucleotide might form, leading to
sharper peaks and improved separation from closely related impurities.

The provided gradient is a starting point and may require optimization depending on the length
and sequence of the specific TNA oligonucleotide. Longer oligonucleotides will generally
require a higher percentage of acetonitrile for elution. The final purity of the oligonucleotide
should always be confirmed by orthogonal methods such as mass spectrometry and analytical
HPLC or capillary electrophoresis to ensure it is suitable for its intended application. The yield
of the purification process is also an important consideration, particularly for large-scale
synthesis. The protocol described here provides a robust framework for achieving high-purity
TNA oligonucleotides for research and development purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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